3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
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Overview
Description
3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxy-methoxyphenyl group, a naphthyl group, and a tetrazolyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactionsThe final step involves the formation of the tetrazolyl group under specific reaction conditions, such as the use of azide reagents and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the tetrazolyl group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxy-3-methoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-(3-trifluoromethyl)phenylpropanamide
Uniqueness
Compared to similar compounds, 3-(4-hydroxy-3-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is unique due to the presence of the naphthyl group, which can enhance its chemical stability and biological activity. This structural feature distinguishes it from other compounds with similar functional groups .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-29-19-12-13(9-10-18(19)27)11-16(20-23-25-26-24-20)21(28)22-17-8-4-6-14-5-2-3-7-15(14)17/h2-10,12,16,27H,11H2,1H3,(H,22,28)(H,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYOOUMHMSZKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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